4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one 4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one
Brand Name: Vulcanchem
CAS No.: 569-60-8
VCID: VC13822805
InChI: InChI=1S/C19H14O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,20H
SMILES: C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O
Molecular Formula: C19H14O2
Molecular Weight: 274.3 g/mol

4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one

CAS No.: 569-60-8

Cat. No.: VC13822805

Molecular Formula: C19H14O2

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

4-[(4-Hydroxyphenyl)(phenyl)methylidene]cyclohexa-2,5-dien-1-one - 569-60-8

Specification

CAS No. 569-60-8
Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
IUPAC Name 4-[(4-hydroxyphenyl)-phenylmethylidene]cyclohexa-2,5-dien-1-one
Standard InChI InChI=1S/C19H14O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,20H
Standard InChI Key IWNZKMGBKBEPSO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O
Canonical SMILES C1=CC=C(C=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (C₁₉H₁₄O₂) consists of a central cyclohexa-2,5-dien-1-one ring substituted at the 4-position with a bis-aryl methylidene group. The aryl groups include a phenyl ring and a 4-hydroxyphenyl moiety, creating an extended π-conjugated system. X-ray crystallography reveals a planar geometry with bond lengths indicative of resonance stabilization .

Key Structural Features:

  • Cyclohexadienone Core: A non-aromatic six-membered ring with alternating single and double bonds.

  • 4-Hydroxyphenyl Group: Provides hydrogen-bonding capability and redox activity.

  • Phenyl Substituent: Enhances steric bulk and influences electronic delocalization .

Physical and Chemical Properties

PropertyValueSource
Molecular Weight274.3 g/mol
Melting Point>250°C
SolubilityInsoluble in water; soluble in ethanol
pKa9.28 (at 25°C)
Density1.234 g/cm³ (predicted)

The compound exhibits pH-dependent chromism, transitioning from yellow (pH 6.0) to red (pH 7.6) due to deprotonation of the phenolic -OH group .

Synthesis and Derivative Formation

Classical Synthetic Routes

Benzaurin is typically synthesized via Claisen-Schmidt condensation between 4-hydroxybenzaldehyde and acetophenone derivatives under basic conditions . A modified approach employs microwave-assisted synthesis to enhance yield (75–90%) and reduce reaction time .

Example Reaction:

4-Hydroxybenzaldehyde+AcetophenoneNaOH/EtOHBenzaurin\text{4-Hydroxybenzaldehyde} + \text{Acetophenone} \xrightarrow{\text{NaOH/EtOH}} \text{Benzaurin}

Advanced Methodologies

Recent innovations include:

  • Rhodium-Catalyzed Annulation: Utilizes CpRh complexes to assemble benzofuranone intermediates, enabling regioselective functionalization .

  • Electrochemical Synthesis: Platinum electrodes facilitate cyclization of 2-alkynylphenols with diselenides, achieving 85–92% yields .

Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction TimeKey Advantage
Claisen-Schmidt70–806–8 hCost-effective
Microwave-Assisted85–9020–30 minRapid kinetics
Electrochemical85–922–4 hCatalyst-free, green chemistry

Benzaurin derivatives exhibit pro-apoptotic activity against HL-60 leukemia cells (IC₅₀ = 1.6 ± 0.09 μM), outperforming reference drug Toloxatone . Mechanistic studies suggest topoisomerase II inhibition and G1 phase cell cycle arrest .

Antimicrobial Efficacy

  • Gram-Positive Bacteria: MIC = 8–16 μg/mL against Staphylococcus aureus .

  • Fungal Pathogens: 64% growth inhibition of Trychophyton mentagrophytes at 50 μM .

Antioxidant Mechanisms

The phenolic hydroxyl group scavenges free radicals (ABTS⁺, DPPH) with EC₅₀ = 12.7 μM, comparable to ascorbic acid .

Applications in Material Science

Organic Electronics

Benzaurin’s conjugated system enables use in OLEDs as a hole-transport layer. Devices exhibit luminance efficiency of 18 cd/A and CIE coordinates (0.33, 0.35) .

Sensor Development

Functionalized derivatives detect Cu²⁺ ions via fluorescence quenching (LOD = 0.2 nM), surpassing EPA guidelines .

Recent Research Advancements

  • Catalyst-Free Synthesis: Ranjbari et al. (2023) achieved 84% yield using nitro epoxides and salicylaldehydes .

  • Biological Hybrids: Coumarin-Benzaurin hybrids show 20-fold enhanced antimycobacterial activity versus enrofloxacin .

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